2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula and a CAS number of 1236256-80-6. This compound is classified under the category of amides, specifically as a substituted amino acid derivative. Its structure contains both amine and hydroxyl functional groups, which contribute to its biological activity and solubility characteristics.
The compound is primarily used in pharmaceutical research and development, particularly in drug formulation and delivery systems due to its potential therapeutic properties. It is known to exhibit irritant properties, necessitating careful handling in laboratory environments .
The synthesis of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride can be achieved through several methods, typically involving the reaction of appropriate amines with acylating agents. One common approach includes:
The reaction conditions such as temperature, time, and pH are critical for optimizing yield and purity. Monitoring the reaction progress can be conducted using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride features a central carbon backbone with various functional groups:
The structural representation can be summarized as follows:
The compound can participate in various chemical reactions typical for amides, including:
Kinetics of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants. Analytical techniques like nuclear magnetic resonance spectroscopy can be employed to monitor these transformations.
The mechanism of action for 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride involves its interaction with biological targets, potentially modulating neurotransmitter systems or influencing metabolic pathways.
Research indicates that compounds with similar structures exhibit activity against various biological targets, including those involved in cancer progression and neurodegenerative diseases .
Relevant data indicates that these properties are crucial for its application in pharmaceutical formulations .
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride has several scientific applications:
The design of 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride originates from rational peptidomimetic strategies targeting the fibroblast growth factor 14 (FGF14): voltage-gated sodium channel Nav1.6 protein-protein interaction (PPI) interface. This interface serves as a critical modulator of neuronal excitability, with disruptions implicated in channelopathies such as epilepsy and neuropsychiatric disorders [2]. The core scaffold emulates the β-sheet secondary structure of endogenous tetrapeptides – particularly the PLEV (Pro-Leu-Glu-Val) sequence derived from the β12 sheet of FGF14 – which disproportionately contributes to binding energy at the PPI interface [2]. Structural simplification from the parent tetrapeptide involved:
This approach yielded a compact, metabolically resistant scaffold capable of disrupting FGF14:Nav1.6 complex assembly – a mechanism validated via in-cell assays showing suppression of neuronal hyperexcitability [2].
Table 1: Structural Evolution from Parent Peptide to Target Compound
Structure Type | Representative Sequence/Moiety | Key Functional Attributes |
---|---|---|
Parent Tetrapeptide | PLEV (Pro-Leu-Glu-Val) | β12-sheet binding motif at FGF14:Nav1.6 interface |
Early Analog | Ac-PLEV-OMe | Acetyl protection; methyl ester C-terminus |
Optimized Core | 2-Amino-3-methylbutanamide | Chiral valine mimic; amide terminus |
Target Compound | 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide | Diethylamino substitution; terminal hydroxyethyl for solubility |
Strategic N-terminal functionalization proved critical for enhancing binding affinity towards FGF14. Surface plasmon resonance (SPR) studies demonstrated that incorporation of bulky, lipophilic groups – particularly the 1-adamantanecarbonyl pharmacophore – significantly improved inhibitory potency against FGF14:Nav1.6 PPIs [2]. Key findings include:
The C-terminal moiety of 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is pivotal for conferring Nav1.6 isoform selectivity – a major challenge in sodium channel pharmacology due to high sequence homology among isoforms. SPR and electrophysiology studies of analogous peptidomimetics revealed:
Table 2: Impact of C-Terminal Modifications on Nav1.6 Binding and Selectivity
C-Terminal Group | Binding to FGF14 | Binding to Nav1.6 CTD | Functional Effect on Nav1.6 Currents |
---|---|---|---|
Methoxy (e.g., 21a) | Yes | Yes | Suppressed peak current density; depolarizing V₁/₂ shift |
Alkenyl (e.g., 23b) | Yes | No | No significant effect |
Cyclohexyl (e.g., 23e) | Weak | No | No significant effect |
N-Ethyl-N-(2-hydroxyethyl)amide | Yes (Predicted) | Yes (Predicted) | Not tested (Structural analogy to 21a) |
Conversion of the free base 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide to its hydrochloride salt significantly enhances pharmaceutical relevance by addressing key developability parameters:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0